

(S)-2-Cbz-aminobutane-1,4-diol molecular weight and formula

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Compound of Interest

Compound Name: (S)-2-Cbz-aminobutane-1,4-diol

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An In-depth Technical Guide on (S)-2-Cbz-aminobutane-1,4-diol

This technical guide provides a summary of the key physicochemical properties of **(S)-2-Cbz-aminobutane-1,4-diol**. Due to the limited availability of detailed experimental protocols and biological pathway information in publicly accessible literature, this document focuses on the fundamental molecular characteristics and a proposed synthetic approach. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

(S)-2-Cbz-aminobutane-1,4-diol, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block commonly used in organic synthesis. The carboxybenzyl (Cbz) protecting group on the amine allows for selective reactions at other functional sites.

Physicochemical Data

A compilation of the molecular formula, weight, and other relevant physical and chemical properties are presented in the table below.

Property	Value	Source
Molecular Formula	C12H17NO4	[1][2]
Molecular Weight	239.27 g/mol	[1][2]
Appearance	White to off-white powder	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	461.0 ± 45.0 °C at 760 mmHg	[1]
Flash Point	232.6 ± 28.7 °C	[1]
CAS Number	118219-23-1	[1][2]

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **(S)-2-Cbz-aminobutane-1,4-diol** was not found in the available literature, a general and plausible synthetic route can be proposed. This involves the protection of the amino group of the corresponding amino diol precursor, (S)-2-aminobutane-1,4-diol.

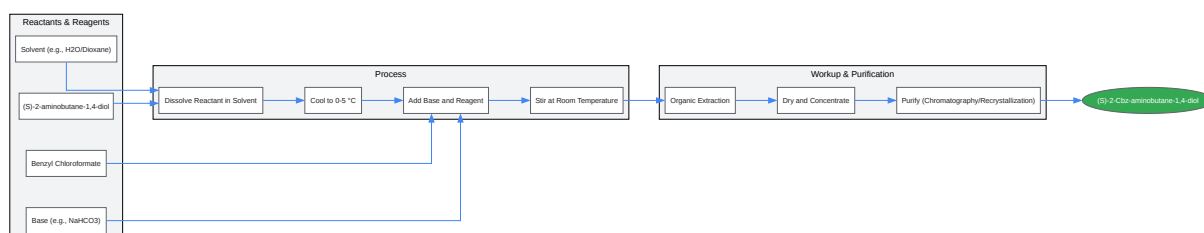
General Synthesis of (S)-2-Cbz-aminobutane-1,4-diol

A common method for the introduction of a Cbz protecting group is the reaction of an amine with benzyl chloroformate in the presence of a base. The following represents a generalized procedure:

- (S)-2-aminobutane-1,4-diol is dissolved in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or THF).
- The solution is cooled in an ice bath to 0-5 °C.
- A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to act as a proton scavenger.
- Benzyl chloroformate, dissolved in a suitable solvent, is added dropwise to the cooled solution with vigorous stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield pure **(S)-2-Cbz-aminobutane-1,4-diol**.

The following diagram illustrates the logical workflow of this proposed synthetic protocol.



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Caption: Proposed synthetic workflow for **(S)-2-Cbz-aminobutane-1,4-diol**.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of **(S)-2-Cbz-aminobutane-1,4-diol** in cellular signaling pathways or its detailed biological activities. As a protected amino diol, it is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological functions. Its role is therefore foundational in the construction of target compounds rather than as a biologically active agent in its own right in the contexts found. Further research would be required to elucidate any direct biological effects.

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